
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their various biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of organic reaction and a subtype of the larger class of cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, phenyl rings, and the carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorophenyl group could potentially influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Antitumor Activity
Research on compounds structurally similar to 1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has shown antitumor activity. For instance, the study on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide revealed its potential to inhibit the proliferation of cancer cell lines (Hao et al., 2017).
Photophysical Properties
Another area of application for triazole derivatives is in photophysical studies. The synthesis and investigation of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids demonstrated that these compounds exhibit bright blue fluorescence with excellent quantum yields and sensitivity to structural changes and microenvironment (Safronov et al., 2020). These properties suggest their potential use as sensors for monitoring and controlling pH in biological research.
Antimicrobial Studies
The synthesis and characterization of certain 1,2,4-triazole derivatives revealed enhanced pharmacological properties through the introduction of various substituents, showing significant antimicrobial activity (Desabattina et al., 2014). This indicates the potential of triazole derivatives in developing new antimicrobial agents.
Fluorination Capabilities
A study on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide showed the potential of triazole derivatives in facilitating fluorination reactions, a key process in the synthesis of many pharmaceuticals and agrochemicals (Moreno-Fuquen et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds such as 3-fluoroamphetamine (3-fa) have been found to act as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
Based on the similarity to 3-fa, it can be inferred that it might interact with its targets (dopamine and norepinephrine receptors) and cause an increase in the release of these neurotransmitters . This results in enhanced neurotransmission, leading to the observed effects.
Biochemical Pathways
It can be inferred from similar compounds that it might affect the dopamine and norepinephrine pathways, leading to increased neurotransmission . The downstream effects of this could include increased alertness, mood elevation, and potentially, psychoactive effects.
Pharmacokinetics
Similar compounds such as 3-fa have been found to have an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties might impact the bioavailability and overall effect of the compound.
Result of Action
Based on the similarity to 3-fa, it can be inferred that it might lead to increased neurotransmission due to the release of dopamine and norepinephrine . This could result in various effects, including mood elevation, increased alertness, and potentially, psychoactive effects.
Safety and Hazards
As with any chemical compound, handling “1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” would require appropriate safety measures. It’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by triazole derivatives, this compound could potentially have interesting biological properties worth exploring .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-7-3-2-4-8-13)19-20-21(11)14-9-5-6-12(17)10-14/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWYSLMCIPJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

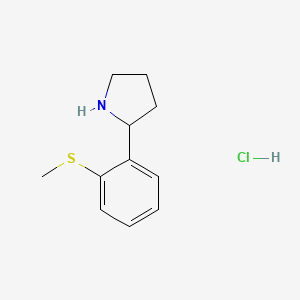
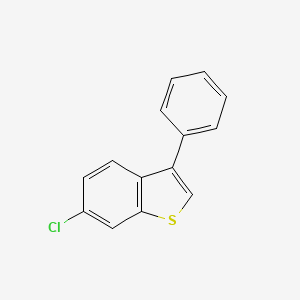
![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)
![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)
![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2765604.png)
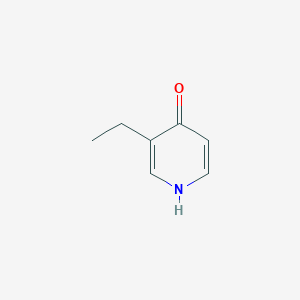
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)
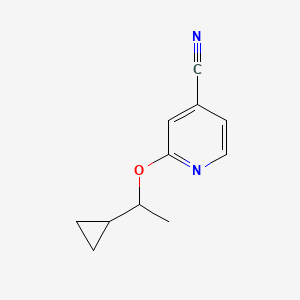
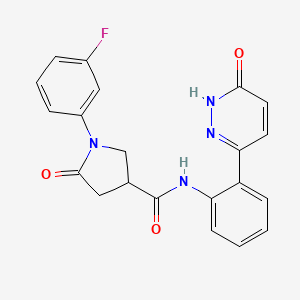

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)
